molecular formula C13H12S2 B1346630 Bis(phenylthio)methane CAS No. 3561-67-9

Bis(phenylthio)methane

Cat. No.: B1346630
CAS No.: 3561-67-9
M. Wt: 232.4 g/mol
InChI Key: ZHUPZVIALZHGGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for bis(phenylthio)methane are similar to the synthetic routes mentioned above, with optimizations for large-scale production. These methods typically involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Properties

IUPAC Name

phenylsulfanylmethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUPZVIALZHGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189083
Record name (Methylenebis(thio))bisbenzene
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Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3561-67-9
Record name 1,1′-[Methylenebis(thio)]bis[benzene]
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Record name Bis(phenylthio)methane
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Record name 3561-67-9
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Record name (Methylenebis(thio))bisbenzene
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Record name [methylenebis(thio)]bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structural information for Bis(phenylthio)methane?

A1: this compound has the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol []. Its structure consists of a central methylene group (CH2) flanked by two phenylthio groups (C6H5S).

Q2: How is this compound typically synthesized?

A2: Several methods can synthesize this compound, all starting from benzenethiol (Thiophenol). Common approaches include:

  • Reaction with diiodomethane: This older method involves reacting diiodomethane (CH2I2) with sodium benzenethiolate (PhSNa), generated from benzenethiol and sodium hydroxide in ethanol [].
  • Reaction with dichloromethane: Dichloromethane (CH2Cl2) can replace the more expensive diiodomethane. This reaction can be done with triethylamine or under phase-transfer conditions using potassium carbonate and benzyltriethylammonium chloride [].
  • Reaction with dimethoxymethane: A more recent and effective method involves the hydrogen chloride-catalyzed reaction of benzenethiol with dimethoxymethane [].

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound is a valuable reagent in organic synthesis, primarily for:

  • Formyl anion equivalent: Its lithio derivative serves as a formyl anion equivalent, enabling the synthesis of aldehydes [, , ].
  • Phenyl vinyl sulfide synthesis: It acts as a precursor for the preparation of phenyl vinyl sulfides, important building blocks in organic synthesis [].
  • α-(Phenylthio) ketone synthesis: It is utilized in the synthesis of α-(phenylthio) ketones, which can be further functionalized [].

Q4: Can you describe the reactivity of the lithio derivative of this compound and its use in aldehyde synthesis?

A4: The α-lithio derivative of this compound reacts with trialkylboranes to produce aldehydes in good yields [, ]. This reaction proceeds through the formation of an organoboron intermediate, which upon oxidation, yields the desired aldehyde.

Q5: How does the structure of this compound influence its coordination chemistry with silver(I) salts?

A5: this compound acts as a flexible bidentate ligand with silver(I) salts, forming 1D-coordination polymers [, ]. The structure of these polymers is influenced by the counteranion present. For instance, "spherical" anions like ClO4- and BF4- result in different polymer conformations compared to slightly "elongated" anions like CF3COO- and CF3SO3- []. The flexibility of the ligand allows it to adopt different conformations to accommodate varying anion sizes and shapes.

Q6: Are there any examples of this compound forming supramolecular polymers with other metals?

A6: Yes, this compound (L1-Ph) reacts with HAuCl4·3H2O to form a discrete compound, [Au2L(1-Ph)Cl2] (complex 3) []. This complex, along with its analogues incorporating other dithioether ligands, can assemble into supramolecular polymers via Au-Au interactions, showcasing the versatility of this compound in building diverse metal-organic architectures.

Q7: How does this compound contribute to the synthesis of unique polycarbosilane structures?

A7: this compound serves as a precursor for generating trianionic synthons [, ]. These synthons react with dichlorodimethylsilane to yield novel cage polycarbosilanes, such as dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane []. This highlights the utility of this compound in constructing silicon-containing frameworks with intriguing structural features.

Q8: What are the safety considerations associated with handling this compound?

A8: this compound is known to be irritating to mucous membranes and the upper respiratory tract []. Inhalation, ingestion, contact with the eyes, and skin absorption should be avoided. The compound has a strong unpleasant odor. Proper personal protective equipment should be used during handling, and storage should be in a cool, dry place.

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